PI3Kδ Inhibitory Potency: Piperidine vs. Morpholine/Pyridine Substitution in Benzothiadiazine Dioxides
In benzothiadiazine-1,1-dioxide-based PI3Kδ inhibitors, the presence of a piperidine substituent at the 3-position is associated with nanomolar enzymatic activity, whereas replacement with morpholine or pyridine reduces PI3Kδ inhibition by more than 10-fold . This dramatic loss of potency underscores the non-interchangeable nature of the piperidin-3-yl group. The target compound represents the critical amine intermediate required to install the piperidine moiety and maintain high PI3Kδ affinity.
| Evidence Dimension | PI3Kδ enzymatic inhibition (relative potency) |
|---|---|
| Target Compound Data | Not directly tested; inferred to contribute to single-digit nanomolar IC50 when elaborated into final inhibitor (e.g., S-63 IC50 = 4.6 nM; S-71 IC50 < 0.32 nM) [1] |
| Comparator Or Baseline | Morpholine or pyridine analogs: >10-fold reduction in PI3Kδ inhibition |
| Quantified Difference | >10-fold difference in inhibitory activity between piperidine-containing and non-piperidine analogs |
| Conditions | Biochemical PI3Kδ enzyme assay; details from class-level SAR studies on benzothiadiazine derivatives. |
Why This Matters
Confirms that only piperidine-containing building blocks deliver the requisite PI3Kδ potency; generic morpholine or pyridine alternatives are functionally inadequate for this target.
- [1] Ma X, Wei J, Wang C, Gu D, Hu Y, Sheng R. Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies. Eur J Med Chem. 2019;170:112-125. View Source
